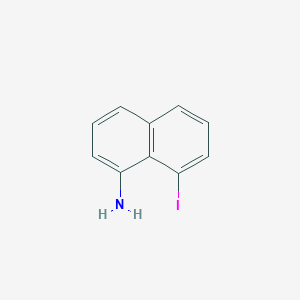

1-Amino-8-iodonaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

8-iodonaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8IN/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNQXOLPKHMRGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=CC=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to 1-Amino-8-Iodonaphthalene: Synthesis, Applications, and Procurement

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-8-iodonaphthalene is a key bifunctional building block in synthetic organic and medicinal chemistry. Its unique 1,8-disubstituted naphthalene scaffold, featuring both a nucleophilic amino group and a reactive iodo group, allows for the construction of complex polycyclic aromatic systems and the introduction of this privileged core into pharmacologically active molecules. This guide provides an in-depth analysis of 1-amino-8-iodonaphthalene, covering its chemical properties, a detailed synthetic protocol, its applications in drug discovery, particularly in the development of anticancer agents, and a comprehensive overview of its commercial availability and pricing.

Introduction

The naphthalene core is a well-established scaffold in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this bicyclic aromatic system.[1] The rigid, planar structure of naphthalene provides a defined orientation for appended functional groups, facilitating specific interactions with biological targets. Among the vast array of naphthalene derivatives, 1,8-disubstituted naphthalenes are of particular interest due to the unique steric and electronic environment created by the proximity of the substituents at the peri-positions. This arrangement can enforce specific conformations and enable unique chemical transformations.

1-Amino-8-iodonaphthalene (CAS No: 52753-62-5) is a prime example of a versatile 1,8-disubstituted naphthalene building block. The amino group serves as a versatile handle for amide bond formation, N-alkylation, and the synthesis of heterocyclic rings. Simultaneously, the iodo group is amenable to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual functionality makes 1-amino-8-iodonaphthalene a valuable precursor for the synthesis of a diverse array of complex molecules, including those with potential applications in oncology and materials science.

Chemical Properties and Safety Information

1-Amino-8-iodonaphthalene is a solid with a molecular weight of 269.08 g/mol and a molecular formula of C₁₀H₈IN.[2] It is advisable to store this compound in a dark, inert atmosphere at 2-8°C.[2]

Safety and Handling:

As with any chemical reagent, proper safety precautions should be taken when handling 1-amino-8-iodonaphthalene. It is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[3] It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] In case of contact with skin or eyes, the affected area should be flushed with copious amounts of water.[5] For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][6]

Synthesis of 1-Amino-8-Iodonaphthalene

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process: a diazotization of one of the amino groups of 1,8-diaminonaphthalene, followed by a Sandmeyer-type iodination reaction.

Sources

- 1. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DE2727345A1 - PROCESS FOR THE PREPARATION OF 8-AMINO-1-NAPHTHOL-3,6-DISULPHONIC ACID - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,8-Naphthalimide(81-83-4) 1H NMR spectrum [chemicalbook.com]

- 6. rjpbcs.com [rjpbcs.com]

1-amino-8-iodonaphthalene MSDS and safety data sheet

High-Purity Synthesis Guide & Safety Data Profile

Executive Summary

1-Amino-8-iodonaphthalene (CAS: 52753-62-5) is a specialized peri-substituted naphthalene derivative used primarily in the synthesis of polycyclic aromatic hydrocarbons (PAHs), "proton sponge" analogues, and pharmaceutical scaffolds.[1][2][3][4] Its unique 1,8-substitution pattern creates significant steric strain and electronic interaction between the iodine and amine groups, making it a valuable but reactive intermediate for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and radical cyclization reactions.

Critical Safety Notice: As a halogenated naphthylamine derivative, this compound possesses a high-risk toxicological profile. It shares structural alerts with Class 1 carcinogens (e.g., 1-naphthylamine). Users must handle this substance with the assumption of mutagenicity and carcinogenicity until proven otherwise.

Part 1: Chemical Identity & Physicochemical Profile

| Property | Specification |

| Chemical Name | 1-Amino-8-iodonaphthalene |

| Synonyms | 8-iodo-1-naphthylamine; 8-iodonaphthalen-1-amine |

| CAS Number | 52753-62-5 (Primary); 19656-62-3 (Alt.[1][4] Source) |

| Molecular Formula | C₁₀H₈IN |

| Molecular Weight | 269.08 g/mol |

| Appearance | Off-white to reddish-brown crystalline solid (darkens on oxidation) |

| Solubility | Soluble in DMSO, DMF, DCM; Insoluble in water |

| Reactivity | Light-sensitive (iodide labile); Air-sensitive (amine oxidation) |

Part 2: Comprehensive Hazard Assessment (GHS Standards)[5]

This section synthesizes data from structural analogues and available vendor safety sheets to provide a robust hazard profile.

GHS Classification[5]

-

Signal Word: DANGER

-

Health Hazards:

Precautionary Protocols (P-Codes)

-

P201: Obtain special instructions before use.

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves (Nitrile/Viton)/protective clothing/eye protection/face protection.[9]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[8][5][9]

Toxicology Insight (The "Why")

The toxicity of 1-amino-8-iodonaphthalene is twofold:

-

Metabolic Activation: Like other naphthylamines, the amine group can undergo N-hydroxylation in the liver (cytochrome P450 mediated), forming electrophilic nitrenium ions that alkylate DNA, leading to bladder cancer.

-

Iodine Release: Upon thermal decomposition or metabolic breakdown, the release of iodide/iodine can disrupt thyroid function and cause oxidative stress.

Part 3: Storage, Handling, & Stability Logic

The 1,8-peri interaction makes the iodine atom particularly labile (prone to leaving), and the amine prone to oxidation.

Storage Decision Tree

Figure 1: Storage lifecycle.[6] Note that darkening indicates oxidation of the amine or liberation of iodine.

Handling Requirements

-

Atmosphere: Handle strictly under Nitrogen or Argon. Oxygen accelerates the formation of diazo-tars.

-

Light: Use amber glassware or wrap flasks in aluminum foil. Photolytic cleavage of the C-I bond is rapid in solution.

-

PPE: Double-glove (Nitrile). Use a full-face respirator or work exclusively in a certified fume hood.

Part 4: Synthetic Utility & Experimental Protocols

The Peri-Effect in Synthesis

The proximity of the amino and iodo groups allows for unique reactivity. The iodine serves as an excellent handle for Pd-catalyzed coupling, while the amine can direct C-H activation or act as a nucleophile.

Protocol: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Coupling 1-amino-8-iodonaphthalene with a boronic acid. Challenge: Free amines can poison Pd catalysts. The iodine is sterically hindered by the peri-amine. Solution: Use of a specialized phosphine ligand (e.g., SPhos or XPhos) and protection of the amine if yields are low.

Step-by-Step Methodology

Phase A: Amine Protection (Recommended)

-

Dissolve: 1.0 eq 1-amino-8-iodonaphthalene in dry DCM (0.1 M).

-

Add: 2.5 eq Di-tert-butyl dicarbonate (Boc₂O) and 0.1 eq DMAP.

-

React: Stir at RT for 4 hours (Monitor via TLC: Product R_f > Starting Material).

-

Workup: Wash with 1M HCl (removes DMAP), dry over Na₂SO₄, concentrate.

Phase B: Cross-Coupling (The Critical Step)

-

Setup: In a glovebox or Schlenk line, charge a flask with:

-

Protected Substrate (1.0 eq)

-

Aryl Boronic Acid (1.2 eq)

-

Pd(OAc)₂ (5 mol%)

-

SPhos (10 mol%) - SPhos is crucial for sterically hindered couplings.

-

K₃PO₄ (2.0 eq)

-

-

Solvent: Add degassed Toluene/Water (10:1 ratio).

-

Reaction: Heat to 90°C for 12-16 hours.

-

Checkpoint: The solution should turn from dark red/black (active Pd) to a lighter suspension upon completion.

-

-

Purification: Filter through Celite (removes Pd). Flash chromatography (Hexane/EtOAc).

Phase C: Deprotection

-

Hydrolysis: Treat with TFA/DCM (1:4) at 0°C for 1 hour to yield the final 1-amino-8-aryl-naphthalene.

Reaction Pathway Visualization

Figure 2: Synthetic workflow emphasizing the protection strategy to mitigate catalyst poisoning.

Part 5: Emergency Response Protocols

| Scenario | Immediate Action | Expert Note |

| Skin Contact | Wash with soap/water for 15 min.[3] Isolate clothing.[3][8][5][10] | Naphthylamines absorb through skin rapidly. Do not use ethanol (increases absorption). |

| Inhalation | Move to fresh air.[3][5][10] Administer oxygen if breathing is labored.[3][5] | Monitor for delayed pulmonary edema (24-48h). |

| Spill | Evacuate area. Wet sweep (avoid dust).[10][11] Use chemically resistant pads. | Treat waste as hazardous carcinogen (incineration required). |

| Fire | Use CO₂, Dry Chemical, or Foam.[5] | Warning: Combustion releases toxic Iodine vapor (purple smoke) and NOx. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12300057, 1-Amino-8-iodonaphthalene. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for alpha-Naphthylamine.[8] (Structural analogue data). Retrieved from [Link]

- Pozharskii, A. F., & Dalley, N. K. (2010).The Proton Sponges: Synthesis and Properties. (Context on peri-naphthalene reactivity).

Sources

- 1. 1-Naphthylamine - Wikipedia [en.wikipedia.org]

- 2. 52753-62-5|1-Amino-8-iodonaphthalene|BLD Pharm [bldpharm.com]

- 3. aksci.com [aksci.com]

- 4. 1-Amino-8-iodonaphthalene (1 x 250 mg) | Reagentia [reagentia.eu]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. 1-Iodonaphthalene | C10H7I | CID 7004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. westliberty.edu [westliberty.edu]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Application Notes and Protocols for the Sandmeyer-Type Reaction of 1-Amino-8-Iodonaphthalene

Introduction: Strategic Functionalization of the Naphthalene Core

The Sandmeyer reaction, a cornerstone of synthetic organic chemistry discovered by Traugott Sandmeyer in 1884, provides a versatile method for the conversion of primary aromatic amines into a wide array of functional groups via the intermediacy of diazonium salts.[1][2] This transformation is particularly valuable in the synthesis of substituted aromatic compounds where direct functionalization is either not feasible or lacks the desired regioselectivity.[3] The reaction typically proceeds in two distinct stages: the diazotization of a primary aromatic amine, followed by the copper(I)-catalyzed decomposition of the resulting diazonium salt in the presence of a nucleophile.[1][4]

This application note provides a detailed protocol for a Sandmeyer-type reaction of 1-amino-8-iodonaphthalene. This substrate presents a unique synthetic challenge and opportunity due to the presence of the sterically demanding and electronically influencing iodo group at the 8-position. The successful execution of this reaction allows for the introduction of a diverse range of functionalities at the 1-position, leading to highly substituted naphthalene derivatives that are of significant interest to researchers in materials science and drug development. The protocol herein is presented with an emphasis on the underlying chemical principles, safety considerations, and practical execution to ensure reliable and reproducible results.

Reaction Principle and Mechanism

The Sandmeyer reaction of 1-amino-8-iodonaphthalene follows a well-established two-step mechanism:

-

Diazotization: The primary amino group of 1-amino-8-iodonaphthalene is converted into a highly reactive diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at low temperatures (0–5 °C).[5] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.[6]

-

Nucleophilic Substitution: The diazonium salt is then treated with a copper(I) salt (e.g., CuCl, CuBr, CuCN) and the corresponding nucleophile. The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with the nucleophile, leading to the formation of the desired substituted 1-iodo-8-substituted naphthalene and the evolution of nitrogen gas.[4] The reaction is believed to proceed through a single-electron transfer (SET) mechanism, generating an aryl radical intermediate.

Experimental Protocol

This protocol describes a general procedure for the Sandmeyer-type reaction of 1-amino-8-iodonaphthalene. It is recommended to perform a small-scale trial to optimize the reaction conditions for the specific nucleophile being used.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 1-Amino-8-iodonaphthalene | Reagent | Commercially Available | Check purity before use. |

| Sodium Nitrite (NaNO₂) | ACS Grade | Commercially Available | Store in a desiccator. |

| Hydrochloric Acid (HCl) | 37% (conc.) | Commercially Available | Handle in a fume hood. |

| Copper(I) Chloride (CuCl) | Reagent | Commercially Available | Can be freshly prepared. |

| Dichloromethane (CH₂Cl₂) | HPLC Grade | Commercially Available | For extraction. |

| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | Lab Prepared | For neutralization. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Commercially Available | For drying. |

| Deionized Water | |||

| Ice |

Step-by-Step Procedure

Part 1: Diazotization of 1-Amino-8-iodonaphthalene

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 1-amino-8-iodonaphthalene (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 25 mL) and water (e.g., 25 mL).

-

Cool the suspension to 0–5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature range throughout the diazotization process to ensure the stability of the diazonium salt.[7]

-

In a separate beaker, dissolve sodium nitrite (e.g., 11 mmol, 1.1 equivalents) in a minimal amount of cold water (e.g., 10 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred amine suspension via the dropping funnel. The rate of addition should be controlled to keep the temperature below 5 °C. The reaction is exothermic.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0–5 °C for an additional 30 minutes. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.

Part 2: Sandmeyer Reaction (Example with Chlorination)

-

In a separate 500 mL beaker, dissolve copper(I) chloride (e.g., 12 mmol, 1.2 equivalents) in concentrated hydrochloric acid (e.g., 20 mL).

-

Cool the copper(I) chloride solution to 0–5 °C in an ice bath.

-

Slowly and carefully, with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold copper(I) chloride solution. This addition should be done in a well-ventilated fume hood as nitrogen gas will evolve.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Gently heat the mixture to 50–60 °C on a water bath for 30–60 minutes to ensure complete decomposition of the diazonium salt and cessation of nitrogen evolution.

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash them with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid, followed by a wash with water (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate mixtures) or by recrystallization from an appropriate solvent (e.g., ethanol, hexane).[8][9]

Visualization of the Process

Reaction Mechanism

Caption: Mechanism of the Sandmeyer reaction of 1-amino-8-iodonaphthalene.

Experimental Workflow

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Khan Academy [khanacademy.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

Application Notes & Protocols: 1-Amino-8-iodonaphthalene as a Versatile Precursor for Pincer-Type Ligands in Transition Metal Catalysis

Abstract

The unique steric constraints of the naphthalene core, when substituted at the 1 and 8 (peri) positions, provide a rigid and pre-organized scaffold for the design of highly effective chelating ligands. The proximity of these positions, approximately 2.5 Å apart, is ideal for forming stable five- or six-membered chelate rings with a transition metal center.[1][2] This guide details the utility of 1-amino-8-iodonaphthalene, a readily accessible derivative of 1,8-diaminonaphthalene, as a powerful and versatile precursor for synthesizing novel P,N (phosphine-amine) and C,N (carbene-amine) pincer-type ligands. We provide detailed, field-proven protocols for the synthesis of the precursor, its conversion into representative ligands, the subsequent formation of a palladium(II) complex, and its application as a high-activity catalyst in the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Power of the Peri-Scaffold

In the rational design of ligands for homogeneous catalysis, controlling the geometry and electronic environment of the metal center is paramount. Peri-disubstituted naphthalenes have emerged as a privileged platform for ligand design due to their rigid backbone, which enforces a specific spatial arrangement of donor atoms.[3] This pre-organization minimizes the entropic penalty upon metal coordination, leading to highly stable and often more reactive catalytic species.

1-Amino-8-iodonaphthalene is an exemplary precursor that contains two distinct, orthogonally reactive functional groups. The nucleophilic amino group can be readily functionalized or act as a coordinating nitrogen donor, while the iodo group provides a robust handle for carbon-carbon or carbon-heteroatom bond formation, most notably for introducing phosphine or carbene moieties via cross-coupling chemistry. This dual functionality allows for the modular synthesis of a diverse library of ligands tailored for specific catalytic applications.

Part 1: Synthesis of the Ligand Precursor

Protocol 1: Synthesis of 1-Amino-8-iodonaphthalene

This protocol describes the selective conversion of one amino group of 1,8-diaminonaphthalene to an iodo group. The key is the slow addition of the diazotizing agent at low temperature to favor the formation of the mono-diazonium salt.

Materials:

-

1,8-Diaminonaphthalene (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (3.0 eq)

-

Sodium nitrite (NaNO₂), (1.05 eq)

-

Potassium iodide (KI), (1.5 eq)

-

Deionized water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Diazotization:

-

In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 1,8-diaminonaphthalene in deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated HCl while maintaining the temperature below 5 °C. Stir for 15 minutes until a fine slurry of the diamine dihydrochloride salt is formed.

-

Prepare a solution of NaNO₂ in a minimal amount of cold deionized water. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the temperature never exceeds 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a slight color change.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, dissolve potassium iodide in deionized water.

-

Slowly add the cold diazonium salt solution from Step 1 to the KI solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous mixture with DCM (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-amino-8-iodonaphthalene as a stable solid.

-

Causality: The use of stoichiometric NaNO₂ and slow, cold addition is critical to prevent the formation of the bis-diazonium salt. The subsequent heating in the iodination step drives the reaction to completion by facilitating the expulsion of nitrogen gas.

Part 2: From Precursor to Pincer Ligand

With the 1-amino-8-iodonaphthalene precursor in hand, we can now install different donor groups at the 8-position to create powerful chelating ligands. Here we present two distinct pathways: one to a classic P,N-type phosphine-amine ligand and another to a precursor for a modern C,N-type N-heterocyclic carbene (NHC)-amine ligand.

Protocol 2: Synthesis of a P,N-Ligand: 8-(Diphenylphosphino)naphthalen-1-amine

This protocol employs a palladium-catalyzed cross-coupling reaction to form a C-P bond, a robust method for synthesizing arylphosphines.[4]

Materials:

-

1-Amino-8-iodonaphthalene (1.0 eq)

-

Diphenylphosphine (HPPh₂), (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂), (0.02 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene), (0.04 eq)

-

Cesium carbonate (Cs₂CO₃), (2.0 eq)

-

Anhydrous, degassed toluene

-

Schlenk flask and inert atmosphere manifold (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a Schlenk flask under an inert atmosphere, add 1-amino-8-iodonaphthalene, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed toluene via syringe, followed by diphenylphosphine.

-

-

Reaction Execution:

-

Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with toluene.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel under an inert atmosphere (to prevent oxidation of the phosphine) to yield the desired P,N-ligand.

-

Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial for promoting the challenging C-P bond formation. Cesium carbonate is a strong enough base to deprotonate the diphenylphosphine in situ without interfering with the amino group of the substrate. An inert atmosphere is mandatory to prevent the oxidation of diphenylphosphine and the final product.

Protocol 3: Synthesis of an NHC-Amine Imidazolium Salt Precursor

N-heterocyclic carbenes (NHCs) are powerful σ-donating ligands that form highly stable complexes. This protocol creates the imidazolium salt, which is the direct precursor to the NHC ligand.

Materials:

-

1-Amino-8-iodonaphthalene (1.0 eq)

-

1-(Chloromethyl)-3-mesityl-1H-imidazol-3-ium chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), (2.5 eq)

-

Anhydrous acetonitrile (MeCN)

-

Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask under an inert atmosphere, dissolve 1-amino-8-iodonaphthalene in anhydrous acetonitrile.

-

Add finely ground potassium carbonate to the solution.

-

-

Reaction Execution:

-

Add the 1-(chloromethyl)-3-mesityl-1H-imidazol-3-ium chloride portion-wise with vigorous stirring.

-

Heat the mixture to 60 °C and stir for 16 hours.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and filter to remove the inorganic salts.

-

Wash the filter cake with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude imidazolium salt can often be purified by trituration with diethyl ether or recrystallization from a suitable solvent system (e.g., DCM/hexane).

-

Causality: The amino group acts as a nucleophile, displacing the chloride from the chloromethylimidazolium salt. The bulky mesityl group on the imidazolium ring provides steric protection, which is essential for the stability and catalytic activity of the final NHC complex.

Part 3: Synthesis of Transition Metal Complexes

A well-defined pre-catalyst is often superior to generating the active catalyst in situ. This protocol details the synthesis of a palladium(II) complex using the P,N-ligand synthesized in Protocol 2.

Protocol 4: Synthesis of a Palladium(II) P,N-Pincer Complex

This procedure uses a labile palladium source, allowing for facile coordination of the bidentate P,N-ligand.

Materials:

-

8-(Diphenylphosphino)naphthalen-1-amine (from Protocol 2) (1.0 eq)

-

Bis(acetonitrile)dichloropalladium(II) (PdCl₂(MeCN)₂), (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous diethyl ether

Procedure:

-

Complexation:

-

Under an inert atmosphere, dissolve the P,N-ligand in anhydrous DCM.

-

In a separate flask, dissolve PdCl₂(MeCN)₂ in anhydrous DCM.

-

Slowly add the palladium solution to the ligand solution at room temperature. A color change and/or precipitation is typically observed immediately.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

-

Isolation:

-

Reduce the volume of the DCM solution under vacuum.

-

Add anhydrous diethyl ether to precipitate the complex.

-

Collect the solid product by filtration, wash with a small amount of diethyl ether, and dry under high vacuum.

-

Causality: The acetonitrile ligands on the palladium precursor are labile and are easily displaced by the stronger phosphine and amine donors of the pincer ligand, driving the reaction to completion.

Part 4: Application in Homogeneous Catalysis

The ultimate test of a ligand-metal system is its performance in a catalytic reaction. We demonstrate the utility of our synthesized palladium complex in a Suzuki-Miyaura cross-coupling, a cornerstone of modern organic synthesis.[5]

Workflow & Catalytic Cycle Visualization

Protocol 5: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol demonstrates the coupling of an aryl bromide with an arylboronic acid using the custom-synthesized palladium pre-catalyst.

Materials:

-

4-Bromoanisole (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Potassium phosphate (K₃PO₄), (2.0 eq)

-

[PdCl₂(P,N-Ligand)] (from Protocol 4) (0.01 eq, 1 mol%)

-

Toluene/Water mixture (e.g., 10:1 v/v)

-

Inert atmosphere manifold (Argon or Nitrogen)

Procedure:

-

Reaction Setup:

-

To a Schlenk tube, add the palladium pre-catalyst, 4-bromoanisole, phenylboronic acid, and K₃PO₄.

-

Evacuate and backfill the tube with inert gas three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

-

Reaction Execution:

-

Heat the reaction mixture to 100 °C and stir for 4-12 hours.

-

Monitor the reaction for the disappearance of 4-bromoanisole by TLC or GC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature.

-

Dilute with ethyl acetate and water. Separate the layers.

-

Extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel to obtain 4-methoxybiphenyl.

-

Data Summary

The performance of the catalyst can be quantified and compared. Below is a representative table of expected results.

| Entry | Catalyst Loading (mol%) | Base | Solvent | Time (h) | Yield (%) |

| 1 | 1.0 | K₃PO₄ | Toluene/H₂O | 4 | >95 |

| 2 | 0.5 | K₃PO₄ | Toluene/H₂O | 6 | >95 |

| 3 | 0.1 | K₃PO₄ | Toluene/H₂O | 12 | 90 |

Conclusion

1-Amino-8-iodonaphthalene stands out as a highly valuable and adaptable precursor for the synthesis of advanced pincer-type ligands. The straightforward and robust protocols presented herein provide a clear pathway from a common starting material to a high-performance transition metal catalyst. The modularity of this approach allows researchers to easily modify the phosphine or NHC moieties, enabling the fine-tuning of steric and electronic properties to tackle a wide range of catalytic challenges in academic and industrial drug development settings.

References

- Booth, G. (2005). Naphthalene Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

-

1,8-Diaminonaphthalene. (n.d.). In Wikipedia. Retrieved February 4, 2026, from [Link]

-

Cheung, C. L., Choy, P. Y., Tse, M. H., & Kwong, F. Y. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-432. Available at: [Link]

-

ResearchGate. (n.d.). In situ synthesis of a Pd--poly (1, 8-diaminonaphthalene) nanocomposite: An efficient catalyst for Heck reactions under phosphine-free conditions. Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). EP0000493B1 - Process for the preparation of 1-amino-8-hydroxy-naphthalene-3,6-disulphonic acid (h acid).

- Google Patents. (n.d.). US4178308A - Process for the preparation of 1-amino-8-naphthol-3,6-disulphonic acid (H-acid).

-

Organic Syntheses. (n.d.). Procedure for the preparation of a diboron compound. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). In situ synthesis of a Pd–poly (1,8-diaminonaphthalene) nanocomposite: An efficient catalyst for Heck reactions under phosphine-free conditions. Retrieved February 4, 2026, from [Link]

-

Kassel, V. M., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 4-amino substituted 1,8-naphthalimide derivatives using palladium-mediated amination. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2019). Enhanced Catalytic Activity of Nickel Complexes of an Adaptive Diphosphine–Benzophenone Ligand in Alkyne Cyclotrimerization. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Suzuki−Miyaura Coupling and O−Arylation Reactions Catalyzed by Palladium(II) Complexes of Bulky Ligands Bearing Naphthalene Core, Schiff Base Functionality and Biarylphosphine Moiety. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of ligands based on naphthalene peri-substituted by Group 15 and 16 elements and their coordination chemistry. Retrieved February 4, 2026, from [Link]

-

DTU Research Database. (n.d.). The paddlewheel complex of 1,8-naphthyridine and palladium(II). Retrieved February 4, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of 1-amino-naphthaline-3,6,8-trisulfonic acid.

-

PubMed. (n.d.). Platinum complexes of naphthalene-1,8-dichalcogen and related polyaromatic hydrocarbon ligands. Retrieved February 4, 2026, from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (n.d.). Novel chiral phosphine ligands and complexes from amino acid esters. Retrieved February 4, 2026, from [Link]

-

Chemical Communications. (n.d.). Nickel-catalysed highly regioselective synthesis of β-acyl naphthalenes under reductive conditions. Retrieved February 4, 2026, from [Link]

-

RSC Publishing. (2022). Overcoming peri- and ortho-selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. Retrieved February 4, 2026, from [Link]

-

Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved February 4, 2026, from [Link]

-

NIH. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction. Retrieved February 4, 2026, from [Link]

-

Wiley-VCH. (n.d.). N-Heterocyclic Carbenes. Retrieved February 4, 2026, from [Link]

-

PubMed. (n.d.). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection. Retrieved February 4, 2026, from [Link]

-

ACS Publications. (2026). Photochemical Ni-Catalyzed Enabled C–O Coupling of Aryl Halides with Phenols. Retrieved February 4, 2026, from [Link]

-

PubMed Central. (n.d.). N‑Heterocyclic Carbenes as Ligands to 198Au(I)-Radiolabeled Compounds: A New Platform for Radiopharmaceutical Design. Retrieved February 4, 2026, from [Link]

-

Dalton Transactions. (2019). On the interaction of N-heterocyclic carbene Ir+I complexes with His and Cys containing peptides. Retrieved February 4, 2026, from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Naphthalene and Related Systems peri-Substituted by Group 15 and 16 Elements. Retrieved February 4, 2026, from [Link]

-

Wikipedia. (n.d.). Peri-naphthalenes. Retrieved February 4, 2026, from [Link]

-

NIH. (n.d.). Peri-Substituted Acyl Pyrrolyl Naphthalenes: Synthesis, Reactions and Photophysical Properties. Retrieved February 4, 2026, from [Link]

Sources

Application Note: Synthesis of 1,8-Disubstituted Naphthalenes via Cross-Coupling

Executive Summary: The "Peri-Constraint" Challenge

The synthesis of 1,8-disubstituted naphthalenes presents a unique challenge in organic chemistry known as the peri-interaction . Unlike ortho-substituted benzenes, the 1 and 8 positions on the naphthalene ring are geometrically fixed in close proximity (approx. 2.5 Å), creating severe steric strain and electronic repulsion.

For drug development and materials science (e.g., proton sponges, chiral ligands, organic electronics), this scaffold is invaluable because of this rigidity. However, this same rigidity causes standard cross-coupling protocols (e.g., standard Suzuki-Miyaura conditions) to fail due to:

-

Inhibited Oxidative Addition: The catalytic pocket is too crowded.

-

Stalled Reductive Elimination: The formation of the C-C bond requires the two bulky groups to be forced even closer, often raising the activation energy barrier (

) beyond accessible thermal limits. -

Protodeboronation: In Suzuki couplings, the steric bulk accelerates the decomposition of the boronic acid partner before coupling can occur.

This guide details three field-proven protocols designed to overcome these specific barriers.

Mechanistic Insight: The Catalytic Bottleneck

To troubleshoot low yields, one must understand where the cycle breaks. In 1,8-naphthalene functionalization, the bottleneck is rarely transmetallation; it is almost exclusively Reductive Elimination .

Visualization: The Steric Bottleneck

The following diagram illustrates the catalytic cycle, highlighting the high-energy transition state caused by the peri-substituents.

Figure 1: The catalytic cycle for 1,8-functionalization. Note that Reductive Elimination is the primary failure mode due to the forced proximity of the peri-substituents.

Validated Protocols

Protocol A: The "Protected Boron" Suzuki Route

Best For: Synthesis of 1,8-diaryl naphthalenes where standard boronic acids undergo protodeboronation. Mechanism: Uses 1,8-diaminonaphthalene (dan) protected boronates. The dan group reduces the Lewis acidity of the boron, preventing hydrolytic decomposition while still allowing transmetallation under specific basic conditions.

Reagents:

-

Substrate: 1,8-Dibromonaphthalene[1]

-

Nucleophile: Aryl-B(dan) (Prepared from arylboronic acid + 1,8-diaminonaphthalene)

-

Catalyst: Pd(OAc)₂ (5 mol%) + XPhos (10 mol%) or Pd-PEPPSI-IPr

-

Base: KOtBu (Potassium tert-butoxide) - Critical for activating B(dan)

-

Solvent: DME (Dimethoxyethane) or Dioxane (anhydrous)

Step-by-Step Methodology:

-

Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)₂ and XPhos in DME (0.5 mL) and stir for 10 min to generate the active Pd(0) species.

-

Reaction Assembly: Add 1,8-dibromonaphthalene (1.0 equiv), Aryl-B(dan) (2.5 equiv), and KOtBu (3.0 equiv) to a heavy-walled pressure vial.

-

Solvent Addition: Add degassed DME (concentration 0.1 M relative to substrate).

-

Thermal Activation: Seal the vial and heat to 110°C for 24 hours. Note: High temperature is non-negotiable to overcome the reductive elimination barrier.

-

Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. The dan group is removed during the coupling or subsequent acidic workup (1M HCl wash).

Why it works: KOtBu is strong enough to activate the robust B(dan) species, while the bulky XPhos ligand facilitates the difficult reductive elimination by "squeezing" the metal center.

Protocol B: The High-Performance Stille Coupling

Best For: Extremely sterically hindered systems (e.g., 1,8-diacridylnaphthalene) where Suzuki fails completely. Key Additive: Copper(II) Oxide (CuO).[1]

Reagents:

-

Substrate: 1,8-Dibromonaphthalene[1]

-

Nucleophile: Aryl-SnBu₃ (Tributylstannyl aryl)

-

Catalyst: Pd(PPh₃)₄ (5-10 mol%)

-

Additive: CuO (1.0 - 2.0 equiv)

-

Solvent: Toluene or DMF (degassed)

Step-by-Step Methodology:

-

Safety Prep: Organotin compounds are neurotoxic. Perform all steps in a fume hood.

-

Mixing: Combine 1,8-dibromonaphthalene (1.0 equiv), Aryl-SnBu₃ (2.2 equiv), Pd(PPh₃)₄ (10 mol%), and CuO (2.0 equiv) in a Schlenk tube.

-

Degassing: Freeze-pump-thaw the mixture 3 times to remove O₂.

-

Reflux: Heat to 120°C (Toluene) or 130°C (DMF) for 16–24 hours.

-

Scavenging: Upon cooling, add aqueous KF (potassium fluoride) and stir vigorously for 1 hour. This precipitates the tin byproducts as insoluble polymeric fluorides.

-

Purification: Filter the precipitate and purify the filtrate via column chromatography.

Why CuO? The "Liebeskind-type" effect. Copper facilitates the transmetallation from Sn to Pd, which is often sluggish in crowded systems. It also helps scavenge phosphine ligands that might otherwise inhibit the cycle.

Protocol C: Direct C-H Activation (The Modern Approach)

Best For: Late-stage functionalization of 1-naphthoic acids without pre-halogenation at the 8-position. Mechanism: Directed C-H activation using a carboxylate or amide directing group (DG).

Reagents:

-

Substrate: 1-Naphthoic acid (DG is the carboxylic acid)

-

Coupling Partner: Aryl Iodide (Ar-I)

-

Ligand: Amino acid ligands (e.g., N-acetyl-glycine or specific phosphines)

-

Base: Ag₂CO₃ or Cs₂CO₃

-

Solvent: HFIP (Hexafluoroisopropanol) or Acetic Acid

Step-by-Step Methodology:

-

Setup: In a screw-cap vial, combine 1-naphthoic acid (1.0 equiv), Aryl Iodide (1.5 equiv), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (1.0 equiv).

-

Solvent Effect: Add HFIP. Note: HFIP is a "magic solvent" for C-H activation; it stabilizes the C-H cleavage transition state.

-

Reaction: Heat to 100°C for 18 hours.

-

Workup: The product will be the 8-arylated-1-naphthoic acid.

Decision Matrix & Optimization

Use the following logic tree to select the correct protocol for your substrate.

Figure 2: Protocol Selection Workflow.

Troubleshooting Table

| Problem | Diagnosis | Solution |

| Protodeboronation | Boronic acid decomposes before coupling. | Switch to B(dan) protected boronates (Protocol A) or Stille coupling. |

| Homocoupling (Ar-Ar) | Oxidative addition is too slow; catalyst aggregates. | Increase catalyst loading; switch to Pd-PEPPSI or Pd₂(dba)₃/SPhos . |

| No Reaction (Stalled) | Reductive elimination barrier is too high. | Increase Temp >120°C; switch solvent to Mesilylene (bp 164°C) or DMF . |

| Atropisomers | Product exists as separable syn/anti isomers. | Heat at 180°C to equilibrate to the thermodynamic product, or separate via Chiral HPLC. |

References

-

Suzuki-Miyaura with B(dan): Noguchi, H., Hojo, K., & Suginome, M. (2007). Boron-Masking Strategy for the Selective Synthesis of Oligoarenes via Iterative Suzuki−Miyaura Coupling. Journal of the American Chemical Society.[4][5] Link

-

Stille Coupling with CuO: Gulevskaya, A. V., & Ermolenko, E. A. (2022).[1] 1,8-Diarylnaphthalenes: Synthesis, Properties, and Applications. European Journal of Organic Chemistry.[6] Link

-

C-H Activation (C8-Selective): Luo, J., et al. (2021). Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives. Organic Chemistry Frontiers.[7] Link

-

Mechanistic Review of Hindered Couplings: Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Halides. Accounts of Chemical Research. Link

Sources

- 1. Synthesis of conformationally stable 1,8-diarylnaphthalenes: development of new photoluminescent sensors for ion-selective recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Overcoming peri - and ortho -selectivity in C–H methylation of 1-naphthaldehydes by a tunable transient ligand strategy - Chemical Science (RSC Publishing) DOI:10.1039/D1SC05899A [pubs.rsc.org]

- 4. Diversity-Oriented C-H Activation Reactions of the Naphthalene Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 6. researchgate.net [researchgate.net]

- 7. Palladium-catalyzed C8–H arylation and annulation of 1-naphthalene carboxylic acid derivatives with aryl iodides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Application Note: Synthesis and Utilization of Aryl Naphthalene-1,8-diamino Boronamides (Ar-B(dan))

Executive Summary & Strategic Rationale

Aryl naphthalene-1,8-diamino boronamides, commonly designated as Ar-B(dan) , represent a critical class of "masked" organoboron compounds.[1] Unlike their highly reactive boronic acid [Ar-B(OH)₂] or boronic ester [Ar-B(pin)] counterparts, B(dan) species exhibit chemically diminished Lewis acidity due to the donation of nitrogen lone pairs into the empty p-orbital of boron.

Why synthesize this?

-

Orthogonal Reactivity: The B(dan) group is inert under standard Suzuki-Miyaura coupling conditions that activate B(pin) or B(OH)₂. This allows for iterative cross-coupling (synthesizing complex oligoarenes).[1][2][3]

-

Purification & Stability: These compounds are often crystalline solids, stable to silica gel chromatography, and resistant to deborylation in air/moisture, solving the "grease" handling issues of unstable boronic acids.

-

Optoelectronics: The 1H-naphtho[1,8-cd][1,2,6]diazaborine core possesses unique photophysical properties (high Stokes shift) utilized in fluorescent sensing.

Critical Precursor Handling: 1,8-Diaminonaphthalene (DAN)[4][5]

The Failure Point: The most common cause of low yield in this synthesis is the quality of the 1,8-diaminonaphthalene (DAN) starting material. DAN is highly susceptible to oxidation, turning from a beige/brown solid to a tarry black substance upon air exposure.

Protocol: Purification of DAN

Do not skip this step if your reagent is dark black.

-

Assessment: If the commercial DAN is dark black/purple, it must be purified.

-

Method (Sublimation):

-

Place crude DAN in a sublimation apparatus.

-

Apply high vacuum (<0.1 mmHg) and heat the bottom bath to 60–70 °C.

-

Collect the white/pale-beige needles on the cold finger.

-

-

Alternative (Recrystallization):

-

Dissolve in minimum hot ethanol containing a pinch of sodium dithionite (reducing agent) to inhibit oxidation.

-

Filter hot; cool to crystallize.

-

-

Storage: Store under Argon/Nitrogen in the dark.

Synthetic Protocols

Method A: The Classical Condensation (Dehydration)

Best for: Converting stable, commercially available aryl boronic acids into B(dan) protected forms.

Mechanism: Acid-catalyzed or thermal condensation with azeotropic water removal.

Reagents:

-

Aryl Boronic Acid [Ar-B(OH)₂] (1.0 equiv)

-

1,8-Diaminonaphthalene (DAN) (1.05 equiv)

-

Solvent: Toluene (anhydrous)

-

Catalyst (Optional): p-Toluenesulfonic acid (PTSA) (1-2 mol%) – Only required for sterically hindered substrates.

Step-by-Step Workflow:

-

Setup: Equip a 2-neck round-bottom flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser. Flush with N₂.

-

Loading: Add Ar-B(OH)₂ and DAN to the flask.

-

Solvation: Add Toluene (0.2 M concentration relative to boronic acid). Note: Toluene is chosen for its ability to azeotrope water at 110°C.

-

Reflux: Heat the mixture to vigorous reflux. Monitor the Dean-Stark trap for water accumulation.

-

Endpoint: Reaction is usually complete when water evolution ceases (2–4 hours). TLC will show the disappearance of the polar boronic acid (baseline streak) and appearance of a highly fluorescent, non-polar spot.

-

-

Workup:

-

Option A (Precipitation): If the product crystallizes upon cooling, filter and wash with cold hexanes.

-

Option B (Extraction): If soluble, evaporate toluene under reduced pressure. Dissolve residue in DCM, wash with water (to remove excess DAN), dry over MgSO₄, and concentrate.

-

Purification: Recrystallize from Ethanol/Acetonitrile or perform flash chromatography (typically Hexanes/EtOAc gradients).

Method B: Metal-Free Sandmeyer-Type Borylation

Best for: Synthesizing B(dan) directly from arylamines (anilines), avoiding the boronic acid intermediate.[1][8]

Reference: ACS Catalysis 2019 / PubMed (See Ref 1, 2).

Reagents:

-

Arylamine (Ar-NH₂) (1.0 equiv)

-

Unsymmetrical Diboron: B(pin)-B(dan) (1.2 equiv)

-

tert-Butyl Nitrite (t-BuONO) (1.5 equiv)

-

Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

-

Setup: Dry Schlenk tube or vial with stir bar.

-

Addition: Add Arylamine, B(pin)-B(dan), and MeCN.

-

Activation: Dropwise add t-BuONO at room temperature.

-

Reaction: Stir at room temperature (or mild heat 40°C) for 2–6 hours.

-

Workup: Quench with water. Extract with EtOAc.[4]

-

Purification: Silica gel chromatography.

Visualized Workflows (Graphviz)

Figure 1: Classical Condensation Workflow

Caption: Figure 1. Thermal condensation pathway for B(dan) synthesis using azeotropic dehydration.

Figure 2: Iterative Coupling Logic (The "Why")

Caption: Figure 2. Orthogonal reactivity strategy. B(dan) survives Step 1 conditions, allowing sequential assembly.

Characterization & Data Interpretation

Successful synthesis is confirmed by distinct NMR signatures and stability checks.

Table 1: Diagnostic NMR Signals (400 MHz, CDCl₃)

| Moiety | Proton (¹H) Shift (ppm) | Multiplicity | Notes |

| Naphthalene Backbone | 7.00 – 7.20 | Multiplet | The 2,7-positions on the naphthalene ring. |

| Naphthalene Backbone | 6.30 – 6.45 | Doublet (J ≈ 7Hz) | The 3,6-positions (distinctive upfield shift). |

| NH (Amide-like) | 5.80 – 6.10 | Broad Singlet | Often broad; disappears with D₂O shake. |

| Boron (¹¹B) | 30 – 35 | Broad Singlet | Distinct from B(pin) (which is usually ~30 ppm) but broader due to Quadrupolar relaxation. |

Troubleshooting Guide

-

Problem: Product is black/purple oil.

-

Cause: Residual oxidized DAN.

-

Fix: Wash the organic layer with dilute HCl (1M). The amine functionality of free DAN will protonate and move to the aqueous layer; the B(dan) amide is less basic and stays in organic.

-

-

Problem: Low Yield in Sandmeyer Reaction.

-

Cause: Inefficient radical generation.

-

Fix: Ensure fresh t-BuONO and degassed solvents.

-

Deprotection Protocol (Unmasking)

To utilize the B(dan) group in subsequent coupling, it must be hydrolyzed back to the boronic acid.

-

Dissolution: Dissolve Ar-B(dan) in THF.

-

Acidification: Add dilute aqueous HCl (2M) or H₂SO₄.

-

Stir: Stir at room temperature for 1–4 hours.

-

Note: The solution often turns cloudy as DAN-salt precipitates or the boronic acid forms.

-

-

Extraction: Extract the boronic acid into ether/EtOAc. The DAN remains in the acidic aqueous phase as the ammonium salt.

References

-

Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides. Vertex AI Search / PubMed / NIH. (2019).[1] A metal-free Sandmeyer-type process using B(pin)-B(dan).[1][8]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. (2019).[2] Describes the stability and base-promoted coupling of B(dan). [2]

-

Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. Vertex AI Search / NIH. Demonstrates direct coupling without deprotection under specific conditions.[3][11]

-

Stability of alkaline aqueous solutions of sodium borohydride. ResearchGate. (2025). General context on borohydride/boron stability and hydrolysis rates.

Sources

- 1. Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scientificupdate.com [scientificupdate.com]

- 8. Direct Transformation from Arylamines to Aryl Naphthalene-1,8-diamino Boronamides: A Metal-Free Sandmeyer-Type Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Technical Support Center: Purification of 1-Amino-8-iodonaphthalene

A Senior Application Scientist's Guide to Column Chromatography

Welcome to the technical support center for the purification of 1-amino-8-iodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying this specific aromatic amine. My goal is to provide not just a protocol, but a framework for understanding the "why" behind each step, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the column chromatography of 1-amino-8-iodonaphthalene.

Q1: Why is my 1-amino-8-iodonaphthalene streaking or tailing on the silica gel column?

A1: This is the most frequent issue with amine-containing compounds on silica gel. The root cause is the interaction between the basic amino group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[1] This strong, often irreversible, binding leads to poor peak shape (tailing) and can result in significant yield loss.[1]

Q2: My compound seems to be decomposing on the column. How can I prevent this?

A2: While 1-amino-8-iodonaphthalene is reasonably stable, the acidic nature of standard silica gel can sometimes catalyze degradation for sensitive compounds.[2] Furthermore, prolonged exposure to air and light can cause degradation of naphthylamines.[3] To mitigate this, work expeditiously, protect your fractions from direct light, and consider deactivating the stationary phase.

Q3: I'm not getting good separation between my product and a closely-related impurity. What should I do?

A3: Poor separation, or low selectivity, is a common challenge. The first step is to refine your mobile phase composition using Thin Layer Chromatography (TLC).[1] Test various solvent systems with different polarities. If this fails, a finer-grade silica gel (higher mesh) can increase theoretical plates and improve resolution. Alternatively, employing a gentle gradient elution rather than an isocratic (constant solvent) system can help resolve closely eluting spots.[2]

Q4: Can I use a stationary phase other than silica gel?

A4: Absolutely. If tailing and degradation are persistent problems, switching to a different stationary phase is an excellent strategy. Neutral or basic alumina can be effective for basic compounds like amines.[2] Alternatively, reversed-phase chromatography (e.g., using a C18-functionalized silica) is another powerful option, though it requires developing a new mobile phase system (typically involving polar solvents like water, methanol, or acetonitrile).[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving problems during the purification process.

Troubleshooting Workflow Diagram

The following diagram outlines a logical sequence for troubleshooting common issues.

Caption: A troubleshooting flowchart for column chromatography issues.

Common Problems and Solutions

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Severe Tailing | Strong interaction between the basic amine and acidic silica silanol groups.[1] | Primary: Add a competing base like 0.5-1% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[1] This neutralizes the active sites on the silica. Secondary: Switch to a neutral stationary phase like alumina or use commercially available deactivated silica gel. |

| No Compound Eluting | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed or decomposed on the column. | Primary: Gradually increase the polarity of your mobile phase.[2] Secondary: If increasing polarity doesn't work, test your compound's stability on a small amount of silica (see TLC Tip in Protocol section). If it's unstable, a different stationary phase is required. |

| Poor Separation | 1. Incorrect mobile phase choice (poor selectivity). 2. Column was packed improperly, leading to channeling. 3. Column was overloaded with crude material. | Primary: Re-evaluate your TLC to find a solvent system that gives a greater ∆Rf between your product and impurities.[1] Secondary: Repack the column carefully, ensuring a homogenous and level bed. Tertiary: Reduce the amount of sample loaded. A general rule is 1-10% of the silica weight, depending on separation difficulty. |

| Product Elutes in the Solvent Front | The mobile phase is too polar, causing all components to move with the solvent without interacting with the stationary phase. | Reduce the polarity of the mobile phase. Start with a less polar solvent (e.g., pure hexane or dichloromethane) and gradually add the more polar solvent. |

Part 3: Experimental Protocol & Methodologies

This section provides a detailed, step-by-step protocol for the purification of 1-amino-8-iodonaphthalene.

Safety First

-

Handling: 1-amino-8-iodonaphthalene is an irritant.[5] Always handle it in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5]

-

Solvents: The organic solvents used (e.g., hexane, ethyl acetate, dichloromethane) are flammable and volatile. Keep them away from ignition sources.

-

Waste: Dispose of all chemical waste according to your institution's guidelines.

Step 1: TLC Method Development (The Blueprint)

Never run a column without first optimizing the separation on a TLC plate. This small-scale experiment saves enormous amounts of time and solvent.

-

Prepare Samples: Dissolve a small amount of your crude 1-amino-8-iodonaphthalene in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the Plate: Using a capillary tube, spot the crude mixture on a silica gel TLC plate.

-

Develop the Plate: Place the plate in a TLC chamber containing your chosen solvent system.

-

Visualize: Since 1-amino-8-iodonaphthalene is an aromatic compound, it should be visible under a UV lamp (254 nm).[6] It will appear as a dark spot.

-

Goal: Your target Rf value for the product should be between 0.25 and 0.35 . This generally provides the best balance for separation on a column.

Recommended Starting Solvent Systems for TLC:

| System | Ratio (v/v) | Expected Outcome & Comments |

| Hexane / Ethyl Acetate | 9:1 → 7:3 | A good starting point for moderately polar compounds. Adjust ratio to achieve target Rf. |

| Dichloromethane (DCM) / Methanol | 99:1 → 95:5 | A more polar system. Be cautious, as methanol significantly increases polarity. |

| Hexane / Ethyl Acetate + 1% TEA | 8:2 (+1% TEA) | Highly Recommended. The added triethylamine (TEA) will significantly reduce tailing of the amine spot, giving a much truer indication of separation. |

Step 2: Column Preparation and Packing

A well-packed column is critical for a successful separation.

Caption: Workflow for preparing the chromatography column.

-

Choose Column Size: Select a column with a diameter and length appropriate for the amount of material you are purifying. A height-to-diameter ratio of ~10:1 is a good guideline.

-

Slurry Packing (Recommended):

-

Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

-

In a separate beaker, mix your silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane/EtOAc) to form a thin, pourable slurry.

-

Pour the slurry into the column in one continuous motion.

-

Gently tap the side of the column to dislodge air bubbles and help the silica settle evenly.

-

Open the stopcock and drain some solvent, collecting it for reuse. Continuously add more solvent to the top, ensuring the silica bed never runs dry.[7]

-

-

Finalize Packing: Once the silica bed is stable, add a thin layer of sand on top to prevent the bed from being disturbed during solvent addition.[7] Drain the solvent until it is just level with the top of the sand layer.

Step 3: Sample Loading

-

Dissolve Sample: Dissolve your crude material in the minimum amount of solvent (preferably the mobile phase or a slightly more polar solvent).

-

Wet Loading: Carefully add the dissolved sample solution to the top of the column using a pipette.

-

Dry Loading (Alternative): If your compound is not very soluble in the mobile phase, dissolve it in a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. This creates a dry, free-flowing powder that can be carefully added to the top of the packed column.

Step 4: Elution and Fraction Collection

-

Begin Elution: After loading, carefully add your mobile phase to the column. Use the solvent system determined from your TLC analysis (including the added base, if necessary).

-

Apply Pressure: Use gentle air pressure (from a pump or airline) to achieve a steady flow rate. A good flow rate is typically a few centimeters per minute.

-

Collect Fractions: Collect the eluent in a series of test tubes or vials.

-

Monitor Progress: Use TLC to analyze the collected fractions to determine which ones contain your purified product. Spot your starting material, the current fraction, and the previous fraction on the same plate to track the separation.

By following this structured approach, explaining the causality behind each step, and preparing for common challenges, you can reliably and efficiently purify 1-amino-8-iodonaphthalene for your research and development needs.

References

-

Sorbent-Adsorbents. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved from [Link]

-

Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

- Khan, M., et al. (2023).

-

ResearchGate. (2022, August 12). (PDF) Analysis of Amino Acids Using Thin Layer Chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US1646290A - Process for manufacturing 1-aminonaphthalene-8-carboxylic acid.

-

ResearchGate. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]

-

Adrona. (n.d.). Thin layer chromatography. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,8-Diaminonaphthalene, 99%. Retrieved from [Link]

-

Journal of Education and Scientific Research. (2014). Separation and identification of naphthalene, acenaphthylene, pyrene, benz{a} anthracene and 1,3,2,4-dibenzanthracene. Retrieved from [Link]

- Hrelia, M., & Angeloni, C. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2839.

- Hirs, C. H. W., Moore, S., & Stein, W. H. (1952). Isolation of amino acids by chromatography on ion exchange columns; use of volatile buffers. Journal of Biological Chemistry, 195(2), 669-681.

-

Amrita Virtual Lab. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Procedure). Retrieved from [Link]

-

Alfa Aesar. (2025, September 24). 8-Aminonaphthalene-1-sulfonic acid - SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (2005). (PDF) Impurity profile of amino acids? Retrieved from [Link]

-

Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

-

Agilent. (n.d.). Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Retrieved from [Link]

-

Iraqi Journal of Science. (2013). Chromatographic Separation of Some Amino Acids by High Performance Liquid Chromatography Method Using A New Stationary Phase. Retrieved from [Link]

-

Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

-

PubChem. (n.d.). 1-Iodonaphthalene. Retrieved from [Link]

-

Carl ROTH. (2024, March 1). Safety Data Sheet: 8-Anilinonaphthalene-1-sulfonic acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]

-

Agilent. (n.d.). Optimizing Separation of Oligonucleotides with Anion-Exchange Chromatography. Retrieved from [Link]

-

PubChem. (n.d.). 8-Nitronaphthalen-1-amine. Retrieved from [Link]

-

Sciensano. (2018). Impurity profiling of the most frequently encountered falsified polypeptide drugs on the Belgian market. Retrieved from [Link]

-

ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,8-naphthalimide. Retrieved from [Link]

-

PubChem. (n.d.). 1-Naphthylamine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low-Yield Coupling Reactions of 8-Iodo-1-Naphthylamine

As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and drug development professionals with in-depth troubleshooting strategies for palladium-catalyzed cross-coupling reactions involving 8-iodo-1-naphthylamine. The unique steric and electronic properties of this substrate—specifically the steric hindrance from the peri-amino group and the electron-rich nature of the naphthalene ring—often lead to challenges such as low conversion, catalyst deactivation, and competing side reactions. This guide follows a logical, problem-oriented Q&A format to address these issues directly.

Initial Diagnosis: A General Troubleshooting Workflow

Low product yield is rarely due to a single factor. It is typically an interplay of reagent quality, reaction setup, and suboptimal parameter selection. Before diving into specific reaction types, it is crucial to follow a systematic diagnostic approach. The workflow below outlines a logical sequence for identifying the root cause of poor reaction performance.

Caption: A logical workflow for diagnosing low-yield coupling reactions.

FAQs: Common Issues and Solutions

This section addresses specific questions you may have during your experiments. The solutions are grounded in established mechanistic principles of organometallic chemistry.

Section 1: Reagent and Substrate Integrity

Q1: My reaction is stalled with significant starting material remaining. Could my 8-iodo-1-naphthylamine be the problem?

A1: Absolutely. The purity and stability of 8-iodo-1-naphthylamine are critical. Two common issues are:

-

Oxidation: Aromatic amines, especially on an electron-rich naphthalene core, are susceptible to air oxidation, which can generate colored impurities that may inhibit palladium catalysts.[1][2] Freshly purified or commercially sourced high-purity material is recommended. If your material is old or discolored (e.g., purplish-red), purification by recrystallization or column chromatography may be necessary.[2]

-

Synthetic Impurities: Depending on the synthetic route, isomeric impurities or residual starting materials could be present. Verify the purity (>98%) by ¹H NMR and LC-MS before use.

Q2: I suspect my palladium catalyst or phosphine ligand has lost activity. How can I confirm this and prevent it?

A2: Palladium(0) catalysts and phosphine ligands are highly sensitive to oxygen.[3]

-

Catalyst Oxidation: Palladium(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can oxidize on prolonged exposure to air, rendering them inactive for the initial oxidative addition step.

-

Ligand Oxidation: Phosphine ligands, particularly electron-rich alkylphosphines, can be oxidized to phosphine oxides, which do not coordinate effectively to the palladium center.[3]

Preventative Measures:

-

Use Precatalysts: Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) are air-stable crystalline solids that generate the active Pd(0) species in situ, offering greater reliability.

-

Inert Atmosphere: Always handle catalysts and ligands in a glovebox or under a robust stream of an inert gas like argon or nitrogen.

-

Fresh Reagents: Use freshly opened bottles of ligands and catalysts whenever possible. Avoid using the "community" bottle that has been exposed to air multiple times.

Q3: How critical are the solvent and base quality?

A3: They are paramount. Low yields can often be traced back to impure or wet solvents and bases.

-

Solvents: For most cross-coupling reactions, anhydrous and degassed solvents are essential. Water can hydrolyze organometallic intermediates and participate in side reactions. Dissolved oxygen can deactivate the catalyst system.[3] Always use freshly dried and degassed solvents.

-

Bases: The purity and physical form of the base matter. For example, potassium phosphate (K₃PO₄) is highly hygroscopic. Some anhydrous Suzuki couplings using K₃PO₄ have been shown to require a few equivalents of water to function effectively.[4] For consistency, using a fresh bottle of base or drying it in an oven before use is good practice. The base's strength and solubility also directly impact the reaction rate and side-product formation.

Section 2: Reaction-Specific Optimization

The steric hindrance near the iodine atom and the coordinating ability of the primary amine make 8-iodo-1-naphthylamine a challenging substrate. The choice of ligand, base, and solvent is therefore critical and depends heavily on the specific coupling reaction being performed.

Caption: Suzuki-Miyaura cycle highlighting challenging steps for this substrate.[5][6]

Q4: [Suzuki Coupling] I'm getting low yield when coupling 8-iodo-1-naphthylamine with a boronic acid. Where should I start my optimization?

A4: The Suzuki-Miyaura reaction is sensitive to the balance of electronics and sterics.

-

Ligand Choice: The primary amino group and the bulky naphthalene system require a sterically demanding and electron-rich ligand. Standard ligands like PPh₃ may be insufficient. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are excellent starting points.[7] They accelerate both the oxidative addition to the electron-rich C-I bond and the rate-limiting reductive elimination step.[8]

-

Base Selection: A moderately strong base is typically required. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often superior to K₂CO₃, as they are less likely to cause significant boronic acid decomposition.[9]

-

Solvent System: A polar aprotic solvent system is usually effective. Common choices include dioxane/water , THF/water , or DMF .[10][11] The presence of water can be crucial for the transmetalation step.[12]

Table 1: Recommended Starting Conditions for Screening Suzuki Coupling

| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale |

|---|---|---|---|---|

| Pd Precatalyst | XPhos Pd G3 (2 mol%) | RuPhos Pd G3 (2 mol%) | Pd₂(dba)₃ (1 mol%) | Air-stable precatalysts are reliable; Pd₂(dba)₃ is a classic source. |

| Ligand | (none) | (none) | XPhos (2.5 mol%) | Ligand is part of the precatalyst or added separately. |

| Base | K₃PO₄ (2.0 eq) | Cs₂CO₃ (2.0 eq) | K₂CO₃ (3.0 eq) | Varying base strength and cation can significantly impact yield. |

| Solvent | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | DMF | Choice of solvent affects solubility and reaction kinetics.[11] |

| Temperature | 100 °C | 110 °C | 80 °C | Higher temperatures can overcome activation barriers but may also increase side reactions.[3] |

Q5: [Buchwald-Hartwig Amination] I am attempting to couple 8-iodo-1-naphthylamine with another aryl halide, but the reaction is messy. What is going on?

A5: You are essentially performing an N-arylation on a sterically hindered primary amine. This presents several challenges:

-

Substrate Inhibition: The product, a diarylamine, can sometimes coordinate more strongly to the palladium center than the starting amine, leading to catalyst inhibition.

-

Steric Hindrance: The peri-position interaction makes the amine a poor nucleophile and hinders the final reductive elimination step.

-

Ligand Choice is Critical: This transformation requires highly active and sterically demanding ligands. The most effective ligands are typically bulky dialkylbiarylphosphines. BrettPhos and RuPhos have demonstrated excellent performance for coupling hindered primary amines.[13][14] Diphosphinoamine ligands have also been shown to be effective for sterically demanding substrates.[15][16]

-

Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.

Q6: [Sonogashira Coupling] My attempt to couple 8-iodo-1-naphthylamine with a terminal alkyne resulted in a low yield of the desired product and a significant amount of alkyne homocoupling. How can I fix this?

A6: The Sonogashira reaction involves a dual catalytic cycle with palladium and copper.[17][18] The main side reaction, Glaser coupling (alkyne homocoupling), is catalyzed by the copper co-catalyst in the presence of oxygen.[17]

-

Minimize Glaser Homocoupling:

-

Rigorous Degassing: Ensure your reaction mixture is thoroughly deoxygenated before and during the reaction.

-

Copper-Free Conditions: For electron-rich aryl iodides, copper-free Sonogashira conditions can be highly effective and completely avoid Glaser coupling.[17] This typically requires a slightly higher reaction temperature and a suitable amine base like pyrrolidine or piperidine.[19]

-

-

Optimizing the Palladium Cycle:

-

Ligand: While PPh₃ is classic, more electron-rich and bulky phosphine ligands can accelerate the reaction with electron-rich aryl halides.